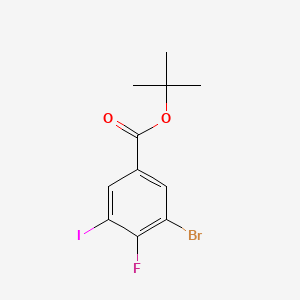

Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate

Description

Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate: is an organic compound with the molecular formula C11H11BrFIO2 It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring

Properties

CAS No. |

2913241-56-0 |

|---|---|

Molecular Formula |

C11H11BrFIO2 |

Molecular Weight |

401.01 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-fluoro-5-iodobenzoate |

InChI |

InChI=1S/C11H11BrFIO2/c1-11(2,3)16-10(15)6-4-7(12)9(13)8(14)5-6/h4-5H,1-3H3 |

InChI Key |

ATJKMKAYZOCZKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)I)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-4-fluoro-5-iodobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate.

Major Products:

- Substituted benzoates

- Carboxylic acids

- Alcohol derivatives

- Coupled aromatic compounds

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, substituted benzoates are investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique halogenated structure imparts desirable properties to these materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-fluoro-5-iodobenzoate in chemical reactions involves the activation of the halogen atoms and the ester group. The halogen atoms act as leaving groups in substitution and coupling reactions, while the ester group can be hydrolyzed or reduced to form reactive intermediates. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

- Tert-butyl 3-bromo-5-iodobenzoate

- Tert-butyl 4-iodobenzoate

- Tert-butyl 3-bromo-5-fluoro-4-iodobenzoate

Comparison: Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This structural feature allows for a diverse range of chemical reactions and applications compared to similar compounds with fewer halogen substituents .

Biological Activity

Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C11H12BrFIO2. The presence of halogen substituents (bromine, fluorine, and iodine) on the aromatic ring significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The halogen atoms can enhance binding affinity through various interactions, including:

- Hydrophobic interactions : The bulky tert-butyl group provides lipophilicity, aiding in membrane permeability.

- Electrophilic character : The bromine and iodine atoms can participate in nucleophilic substitution reactions, potentially modifying target proteins.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Enzyme Inhibition : It has been studied as a potential inhibitor of various enzymes associated with disease states, including purine nucleoside phosphorylase (PNP), which is relevant for treating T-cell malignancies .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against Gram-negative bacteria, making them candidates for antibiotic development .

- Cancer Therapeutics : Due to its ability to modulate enzyme activity, it may also play a role in cancer treatment by targeting specific pathways involved in tumor growth.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds and their derivatives:

| Compound | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Compound A | 0.021 | Human PNP | |

| Compound B | 0.250 | RBP4 | |

| Compound C | 0.008 | E. coli Gyrase |

These studies illustrate the potential of halogenated benzoate derivatives in targeting critical pathways in disease.

Pharmacokinetics and Bioavailability

The trifluoromethyl group present in similar compounds has been shown to enhance metabolic stability and bioavailability. This suggests that this compound may exhibit favorable pharmacokinetic properties, making it a viable candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.